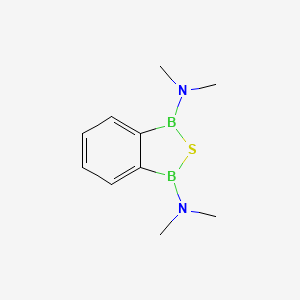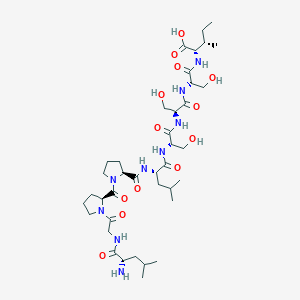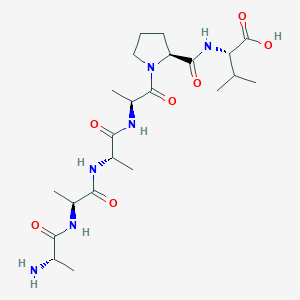
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine is a hexapeptide composed of four alanine residues, one proline residue, and one valine residue. Peptides like this one are of significant interest in biochemistry and molecular biology due to their potential roles in various biological processes and their applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed, typically using trifluoroacetic acid (TFA), to allow the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or enzymatic conditions.
Oxidation: Oxidative modifications can occur, particularly at the proline and valine residues, using reagents like hydrogen peroxide.
Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or pepsin enzyme.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
Hydrolysis: L-Alanine, L-Proline, and L-Valine.
Oxidation: Oxidized forms of proline and valine.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Molecular Biology: Investigating peptide-based signaling pathways and cellular uptake mechanisms.
Medicine: Developing peptide-based therapeutics and drug delivery systems.
Industry: Utilizing peptides in the production of biomaterials and as catalysts in chemical reactions.
作用機序
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Alanyl-L-alanine: A dipeptide with applications in biochemistry and nutrition.
N-Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine: A substrate for elastase enzyme assays.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its hexapeptide structure allows for more complex interactions and applications compared to shorter peptides like dipeptides.
特性
CAS番号 |
656221-69-1 |
|---|---|
分子式 |
C22H38N6O7 |
分子量 |
498.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H38N6O7/c1-10(2)16(22(34)35)27-20(32)15-8-7-9-28(15)21(33)14(6)26-19(31)13(5)25-18(30)12(4)24-17(29)11(3)23/h10-16H,7-9,23H2,1-6H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32)(H,34,35)/t11-,12-,13-,14-,15-,16-/m0/s1 |
InChIキー |
QNVBNXSVCKJHIS-QNILMXGZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


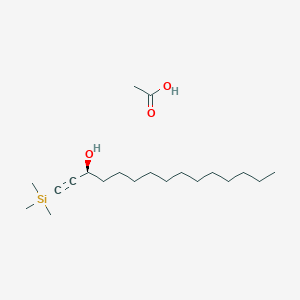
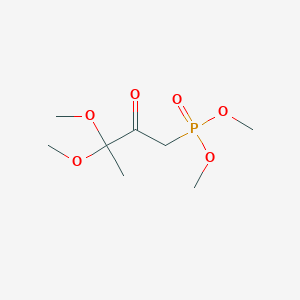
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
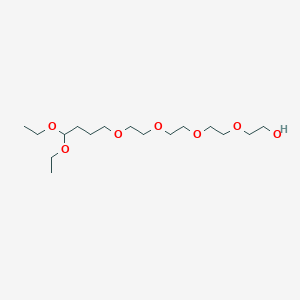


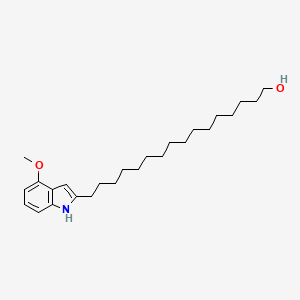
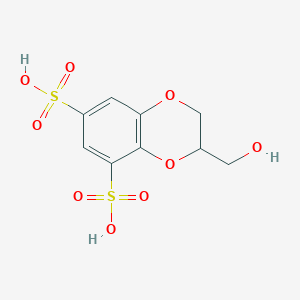

![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
